molecular formula C11H21NO3 B3074077 tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1018818-05-7

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3074077
CAS No.: 1018818-05-7
M. Wt: 215.29 g/mol
InChI Key: MTGCHOAIXJTLDT-DTWKUNHWSA-N
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Description

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a hydroxymethyl substituent at the 2-position, and a methyl group at the 4-position in the (2R,4S) stereochemical configuration . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing chiral scaffolds. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol, and it is typically obtained with ≥97% purity via chromatographic purification .

The Boc group enhances stability during synthetic processes, while the hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition . The stereochemistry at positions 2 and 4 is critical for its application in asymmetric catalysis and drug design.

Properties

IUPAC Name

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCHOAIXJTLDT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139951
Record name 1,1-Dimethylethyl (2R,4S)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018818-05-7
Record name 1,1-Dimethylethyl (2R,4S)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018818-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R,4S)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in neuroprotection and its role as an inhibitor of specific enzymes. This article reviews the existing literature on its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and comparative studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H19NO4
  • CAS Number : 348165-62-8
  • Molecular Weight : 219.26 g/mol

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to amyloid beta peptide (Aβ) aggregates, which are implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated a significant reduction in cell death induced by Aβ, suggesting a protective mechanism against neurotoxicity .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes related to neurodegeneration. Specifically, it acts as an inhibitor of:

  • β-secretase : Inhibitory concentration (IC50) was found to be 15.4 nM.
  • Acetylcholinesterase : The inhibition constant (Ki) was reported at 0.17 μM.

These findings indicate that this compound may play a role in reducing the formation of neurotoxic aggregates and improving cholinergic signaling in the brain .

In Vivo Studies

In vivo studies utilizing scopolamine-induced models of Alzheimer’s disease have shown that while the compound can reduce oxidative stress markers such as malondialdehyde (MDA), it did not exhibit statistically significant improvements compared to established treatments like galantamine. The reduction in MDA levels indicates a potential for mitigating oxidative damage in neuronal tissues .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other similar compounds based on their enzyme inhibition and protective effects.

Compound Nameβ-Secretase IC50 (nM)Acetylcholinesterase Ki (μM)Protective Effect on Astrocytes
This compound15.40.17Significant
GalantamineNot specified0.06High
DonepezilNot specified0.09High

Case Studies

Several studies have documented the effects of this compound in various experimental setups:

  • Astrocyte Protection : A study demonstrated that treating astrocytes with this compound alongside Aβ resulted in increased cell viability from 43.78% to 62.98% compared to controls treated only with Aβ .
  • Oxidative Stress Mitigation : In models of oxidative stress induced by scopolamine, the compound led to a notable decrease in MDA levels, indicating its potential antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 61478-26-0)
  • Key Differences :
    • Replaces the 4-methyl group with a hydroxyl group.
    • Stereochemistry: (2S,4S) instead of (2R,4S).
  • Impact: Increased polarity due to the hydroxyl group, enhancing aqueous solubility. Potential for different biological activity, such as altered binding affinity in enzyme inhibition .
(b) tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate (CAS 869481-93-6)
  • Key Differences: Substitutes hydroxymethyl with a cyano group at position 2. Hydroxyl group at position 4 instead of methyl.
  • Impact: The electron-withdrawing cyano group increases electrophilicity, making it reactive in nucleophilic additions. Used in peptide mimetics due to its ability to mimic carbonyl functionalities .

Functional Group Modifications

(a) tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)
  • Key Differences :
    • Fluorine atom replaces the 4-methyl group.
  • Enhanced lipophilicity compared to the methyl analog .
(b) (2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS 200184-61-8)
  • Key Differences :
    • Hydroxymethyl replaced by a formyl group.
  • Impact :
    • The formyl group enables further derivatization via reductive amination or condensation reactions.
    • Reduced hydrogen-bonding capacity compared to hydroxymethyl .

Physical Properties

Compound (CAS) Molecular Weight Purity Key Functional Groups
Target (540501-56-2) 215.29 ≥97% Boc, hydroxymethyl, methyl
(2S,4S)-4-Hydroxy analog 217.25 N/A Boc, hydroxymethyl, hydroxyl
4-Fluoro analog 233.27 N/A Boc, hydroxymethyl, fluorine

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, and what purification methods are recommended?

  • Methodology : A common approach involves coupling a hydroxyl-containing precursor with tert-butyl groups using reagents like DIPEA (diisopropylethylamine) in CH₂Cl₂. Purification typically employs flash chromatography (e.g., 25 g silica gel column with 0–100% EtOAc/hexane gradient) to isolate the product in ~59% yield. Critical steps include monitoring reaction progress via LC-MS for intermediate formation (e.g., mixed anhydrides) .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Post-reaction workup with acid/base washes (0.1 M HCl, saturated NaHCO₃) improves purity .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

  • Analytical Methods : Use chiral HPLC or polarimetry to verify enantiopurity. NMR (¹H and ¹³C) is essential for confirming the (2R,4S) configuration. For example, characteristic shifts for the hydroxymethyl group appear at δ ~3.5–4.0 ppm in ¹H NMR .
  • Challenges : Spontaneous stereoisomerization at C-2 has been observed in polar solvents (e.g., methanol or water), necessitating immediate analysis post-synthesis .

Q. What are the recommended storage conditions to maintain compound stability?

  • Best Practices : Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMF or DMSO). Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Troubleshooting : Discrepancies in yields often stem from variations in reaction scale, reagent purity (e.g., isobutyl chloroformate vs. EDCI), or solvent choice. For example, THF may favor higher yields compared to DCM in certain coupling steps .
  • Validation : Reproduce published protocols with strict control of variables (temperature, stirring rate) and validate intermediates via LC-MS or TLC .

Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR) in anticancer applications?

  • Approach : Modify the hydroxymethyl or methyl groups to introduce bioisosteres (e.g., fluorinated analogs) or linkers for conjugation. Derivatives with 4-octylphenyl or silyl-protected hydroxyl groups have shown enhanced bioactivity in preliminary studies .
  • Characterization : Use HRMS and 2D NMR (COSY, HSQC) to confirm structural modifications. For example, tert-butyldiphenylsilyl (TBDPS) protection of the hydroxymethyl group improves solubility in nonpolar media .

Q. How does stereochemistry at the C-2 and C-4 positions influence biological activity?

  • Insights : In analogs tested against hepatitis C virus (HCV), the (2S,4R) configuration exhibited 10-fold higher inhibitory activity than (2R,4S), likely due to improved target binding. Molecular docking studies can further elucidate these interactions .
  • Experimental Design : Synthesize diastereomers via chiral auxiliaries or enzymatic resolution and compare bioactivity profiles .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in NMR data between synthesized batches?

  • Root Causes : Batch-to-batch variability may arise from residual solvents, incomplete purification, or stereochemical drift. For example, trace water in DCM can hydrolyze the tert-butyl group, altering δ values .
  • Mitigation : Re-crystallize the compound from EtOAc/hexane and re-acquire NMR under standardized conditions (e.g., 500 MHz, CDCl₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

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